Clormecaine

Übersicht

Beschreibung

Clormecain ist eine chemische Verbindung, die für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie bekannt ist. Es wird hauptsächlich als Lokalanästhetikum verwendet und wurde auf sein Potenzial in verschiedenen Bereichen untersucht, darunter Chemie, Biologie und Medizin. Die einzigartigen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug für Forscher und Fachleute.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Clormecain kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion spezifischer Vorstufen unter kontrollierten Bedingungen. Der Syntheseweg umfasst typischerweise die Verwendung von Acetonitril, Wasser und Phosphorsäure als mobile Phase in einem Reversed-Phase-Hochleistungsflüssigkeitschromatographie (HPLC)-Verfahren . Für massenspektrometrische (MS)-kompatible Anwendungen wird Phosphorsäure durch Ameisensäure ersetzt.

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Clormecain skalierbare Flüssigchromatographiemethoden. Diese Verfahren sind darauf ausgelegt, Verunreinigungen zu isolieren und die Reinheit des Endprodukts sicherzustellen. Der Einsatz fortschrittlicher chromatographischer Techniken ermöglicht eine effiziente und ertragreiche Produktion von Clormecain.

Analyse Chemischer Reaktionen

Reaktionstypen: Clormecain durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Die Reaktionen von Clormecain beinhalten häufig Reagenzien wie Chlor, Natriumhydroxid und andere gängige Laborchemikalien. Beispielsweise kann Chlor Disproportionierungsreaktionen eingehen, bei denen es gleichzeitig oxidiert und reduziert wird .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Clormecain gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Verbindung in Gegenwart von Chlor und Natriumhydroxid verschiedene chlorierte Derivate bilden.

Wissenschaftliche Forschungsanwendungen

Clormecain hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. Es wird aufgrund seiner lokalen Anästhesie-Eigenschaften in der Anästhesie und Schmerztherapie eingesetzt. Darüber hinaus ist die Verbindung in pharmakokinetischen Studien und anderen Forschungsbereichen wertvoll, die eine präzise Kontrolle chemischer Reaktionen erfordern.

In Biologie und Medizin wird Clormecain auf seine potenziellen therapeutischen Wirkungen und seine Rolle in verschiedenen biochemischen Stoffwechselwegen untersucht. Seine einzigartigen Eigenschaften machen es zu einem vielseitigen Werkzeug für Forscher, die nach neuen Behandlungen und medizinischen Anwendungen suchen.

Wirkmechanismus

Der Wirkmechanismus von Clormecain beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Stoffwechselwegen. Als Lokalanästhetikum wirkt es, indem es Natriumkanäle in Nervenzellen blockiert, wodurch die Übertragung von Schmerzsignalen verhindert wird. Diese Wirkung ähnelt anderen Lokalanästhetika, aber die einzigartige Struktur von Clormecain kann in bestimmten Anwendungen besondere Vorteile bieten .

Wirkmechanismus

The mechanism of action of clormecaine involves its interaction with specific molecular targets and pathways. As a local anesthetic, it works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to other local anesthetics, but this compound’s unique structure may offer distinct advantages in certain applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Clormecain kann mit anderen Lokalanästhetika wie Lidocain, Bupivacain und Chlorpromazin verglichen werden. Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen .

Einzigartigkeit: Was Clormecain von anderen Lokalanästhetika abhebt, ist seine einzigartige chemische Struktur, die spezifische Vorteile in Bezug auf Potenz, Wirkdauer und Nebenwirkungsprofil bieten kann. Forscher untersuchen diese Unterschiede weiter, um das Potenzial der Verbindung besser zu verstehen und ihren Einsatz in verschiedenen Bereichen zu optimieren.

Biologische Aktivität

Clormecaine, a local anesthetic compound, has garnered interest for its pharmacological properties and applications in clinical settings. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, safety profiles, and relevant case studies.

Overview of this compound

This compound is chemically classified as an amino acid ester and is primarily used for its anesthetic properties. It acts by blocking sodium channels, which inhibits the propagation of nerve impulses, leading to a localized loss of sensation. This characteristic makes it valuable in various medical procedures, particularly in dentistry and minor surgical interventions.

The primary mechanism through which this compound exerts its anesthetic effect involves the inhibition of voltage-gated sodium channels in neuronal membranes. By binding to these channels, this compound prevents sodium ions from entering the neuron, thereby hindering depolarization and subsequent action potential generation. This process leads to a reversible loss of sensation in the targeted area.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its effectiveness and safety. Key parameters include:

- Absorption : this compound is rapidly absorbed at the site of administration.

- Distribution : It is distributed widely throughout body tissues, with a higher concentration in highly perfused organs.

- Metabolism : The compound is primarily metabolized in the liver.

- Elimination : this compound is excreted via urine, with a half-life typically ranging from 1 to 3 hours.

Efficacy and Safety

This compound has been shown to be effective in providing localized anesthesia with a rapid onset and moderate duration of action. Clinical studies indicate that it can achieve sufficient pain relief for minor surgical procedures without significant systemic effects.

Case Study Insights

- Dental Procedures : A study involving dental patients demonstrated that this compound provided adequate anesthesia for tooth extractions with minimal side effects reported. Patients experienced a high satisfaction rate regarding pain management during the procedure.

- Minor Surgical Interventions : In a controlled trial assessing this compound's efficacy in outpatient surgeries, results indicated that patients receiving this compound reported significantly lower pain levels compared to those administered placebo solutions.

Research Findings

Recent research has focused on optimizing the formulation of this compound to enhance its efficacy and reduce potential side effects. For instance:

- Formulation Studies : Investigations into liposomal formulations of this compound have shown improved retention at the site of administration and prolonged analgesic effects compared to traditional formulations.

- Comparative Studies : Comparative analyses with other local anesthetics (e.g., lidocaine) suggest that this compound may offer advantages in terms of onset time and patient recovery profiles.

Data Table: Comparative Efficacy of Local Anesthetics

| Anesthetic | Onset Time (min) | Duration (hours) | Common Uses |

|---|---|---|---|

| This compound | 2 | 1-3 | Dental procedures, minor surgery |

| Lidocaine | 5 | 1-2 | Dental procedures, regional blocks |

| Bupivacaine | 5 | 3-7 | Epidural anesthesia, nerve blocks |

Eigenschaften

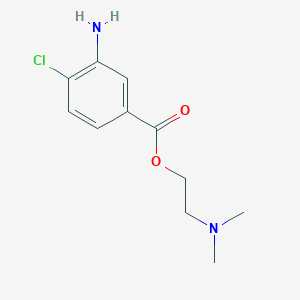

IUPAC Name |

2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-14(2)5-6-16-11(15)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDZNGISRKXXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161003 | |

| Record name | Clormecaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13930-34-2 | |

| Record name | Clormecaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13930-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clormecaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013930342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clormecaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clormecaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORMECAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR5R8BAX26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.